Ipsapirone Hydrochloride
Description
Historical Context of Azapirone Development in Neuropsychopharmacology
The development of azapirones marked a significant shift in the pharmacological treatment of anxiety and mood disorders. Prior to their introduction, the primary medications for anxiety were benzodiazepines. nih.gov While effective, benzodiazepines carry risks of sedation, dependence, and withdrawal symptoms. nih.gov
The search for anxiolytics with a more favorable side effect profile led to the development of the azapirone class. nih.gov Buspirone (B1668070) was the first azapirone to be approved for the treatment of Generalized Anxiety Disorder (GAD) in 1986, heralding a new era in psychopharmacology. nih.gov Unlike benzodiazepines, azapirones like buspirone, gepirone (B1671445), and ipsapirone (B1662301) primarily act on the serotonin (B10506) system, specifically as partial agonists at 5-HT1A receptors. nih.govnih.gov This novel mechanism of action offered the potential for anxiolytic efficacy without the undesirable effects associated with benzodiazepines. nih.gov Early research also suggested that this class of drugs might possess antidepressant properties in addition to their anxiolytic effects. nih.gov
Current Status and Research Significance of Ipsapirone Hydrochloride
This compound has been extensively studied in both preclinical and clinical settings for its potential therapeutic applications in anxiety and depression. ncats.ioontosight.ai Although it has not been commercially marketed as a treatment for these disorders, it continues to be a valuable tool in neuroscience research. wikipedia.orgjwatch.org
The significance of ipsapirone research lies in its high selectivity for the 5-HT1A receptor. nih.govmybiosource.com This specificity allows researchers to investigate the precise role of this receptor subtype in modulating mood and anxiety. nih.gov By studying the effects of ipsapirone, scientists can gain a deeper understanding of the neurobiological mechanisms underlying these conditions and explore the potential of targeting the 5-HT1A receptor for the development of new and improved treatments.
Overview of Key Research Areas
Research on this compound has primarily focused on its efficacy and mechanism of action in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). ncats.io
Major Depressive Disorder (MDD): Several studies have investigated the antidepressant potential of ipsapirone. The rationale for this research is based on the hypothesis that direct-acting 5-HT1A agonists should exhibit antidepressant properties, similar to the proposed mechanism of action of selective serotonin reuptake inhibitors (SSRIs). oup.comresearchgate.net A large-scale, multi-center, placebo-controlled trial demonstrated that ipsapirone was more effective than placebo in treating MDD at a specific dosage. jwatch.orgoup.com
Generalized Anxiety Disorder (GAD): Ipsapirone has also been evaluated for its anxiolytic effects in patients with GAD. nih.gov Clinical trials have compared the efficacy of ipsapirone to both placebo and established anxiolytics like lorazepam. nih.gov These studies have shown that ipsapirone is superior to placebo in reducing anxiety symptoms. nih.gov
Mechanism of Action: A significant portion of research has been dedicated to elucidating the precise mechanism by which ipsapirone exerts its effects. Studies indicate that ipsapirone acts as a partial agonist at 5-HT1A receptors. medchemexpress.commedchemexpress.com At high doses, it may also have an inhibitory effect on 5-HT2 and α1-adrenergic receptors. medchemexpress.commedchemexpress.com Research in animal models suggests that ipsapirone's anxiolytic effects may be mediated by its action on presynaptic 5-HT1A receptors in the brain stem, which leads to a reduction in serotonergic neurotransmission in limbic areas. nih.gov
Research Findings in Detail
This compound in Major Depressive Disorder
| Study Design | Key Findings | Reference |
|---|---|---|
| Large-scale, multi-center, placebo-controlled trial | Ipsapirone (7.5 mg t.i.d.) was significantly more effective than placebo in reducing symptoms of MDD. | oup.com |
| Randomized, double-blind comparison to placebo | Improvement in depression scores was statistically significant for the 7.5 mg t.i.d. ipsapirone group compared to placebo. | researchgate.net |
This compound in Generalized Anxiety Disorder
| Study Design | Key Findings | Reference |
|---|---|---|
| Randomized, double-blind, placebo-controlled trial comparing ipsapirone, lorazepam, and placebo | Ipsapirone and lorazepam were significantly superior to placebo in reducing anxiety symptoms. | nih.gov |
| Double-blind, random assignment study comparing ipsapirone, diazepam, and placebo | Both ipsapirone and diazepam were therapeutically superior to placebo. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
92589-98-5 |
|---|---|
Molecular Formula |
C19H24ClN5O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |
InChI Key |
USDUGJXCPKBJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |
Appearance |
Solid powder |
Other CAS No. |
92589-98-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology
Serotonin (B10506) Receptor System Interactions
Ipsapirone's primary mechanism of action involves its interaction with the 5-HT1A receptor, where it exhibits a complex pharmacological profile.
Ipsapirone (B1662301) is classified as a selective partial agonist at the 5-HT1A serotonin receptor. caymanchem.comoup.comdrugbank.commedchemexpress.com It demonstrates full agonistic activity at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei, and partial agonistic activity at postsynaptic 5-HT1A receptors located in various forebrain regions. taylorandfrancis.comnih.gov This dual activity is a key feature of its pharmacological profile. taylorandfrancis.com The agonistic effects of ipsapirone are evident in its ability to reduce glucose utilization in the hippocampus and dentate gyrus. nih.gov Studies have shown that ipsapirone's effects are qualitatively similar to other 5-HT1A agonists like 8-OH-DPAT and flesinoxan, though the magnitude of its effect may be smaller. nih.gov
Ipsapirone displays high affinity for the 5-HT1A receptor. nih.gov Research has determined its Ki value to be 10 nM in hippocampal membranes. caymanchem.comcaymanchem.com In comparative studies, ipsapirone, along with other compounds like buspirone (B1668070) and zalospirone, showed partial agonist activity in [35S]GTPγS binding studies. drugbank.com Unlike some other azapirones, which also show moderate to high affinity for dopamine (B1211576) D2 and alpha1-adrenergic receptors, ipsapirone is highly selective for the 5-HT1A receptor. taylorandfrancis.com
Interactive Table: Binding Affinity of Ipsapirone and Related Compounds
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| Ipsapirone | 5-HT1A | 10 nM | caymanchem.comcaymanchem.com |
| Buspirone | 5-HT1A | 27 ± 5 nM | taylorandfrancis.com |
| Flesinoxan | 5-HT1A | Subnanomolar | drugbank.com |
| 5-CT | 5-HT1A | Subnanomolar | drugbank.com |
Chronic administration of 5-HT1A agonists can lead to the desensitization of somatodendritic 5-HT1A autoreceptors. nih.govfrontiersin.org This adaptive change is believed to be a key mechanism in the therapeutic action of some antidepressant medications. jneurosci.org Studies have shown that chronic treatment with ipsapirone can lead to a reduced sensitivity of somatodendritic autoreceptors. csic.es This desensitization results in a diminished response to subsequent agonist challenges. nih.gov For instance, after a two-week administration of ipsapirone, a reduced sensitivity of somatodendritic receptors was observed electrophysiologically. csic.es However, the extent and rate of desensitization can vary depending on the specific agonist and the brain region being examined. nih.gov Some research indicates that while partial agonists like ipsapirone can induce desensitization, high-efficacy agonists may produce this effect more rapidly. nih.gov
Modulation of Neurotransmitter Systems
Beyond its direct receptor interactions, ipsapirone also modulates the release and metabolism of key neurotransmitters, including serotonin and dopamine.
As a 5-HT1A agonist, ipsapirone reduces the release of serotonin (5-HT) in various brain regions. caymanchem.comcaymanchem.com This effect is mediated by the activation of presynaptic 5-HT1A autoreceptors. nih.gov Microdialysis studies have demonstrated that ipsapirone dose-dependently decreases 5-HT release in the raphe nuclei and several forebrain areas, including the cortex, striatum, and hippocampus. nih.govoatext.com The reduction in 5-HT release is more pronounced in the cortex and striatum compared to the hippocampus. nih.gov This suggests a higher sensitivity of dorsal raphe neurons to 5-HT1A autoreceptor activation. nih.gov
Ipsapirone has a complex, dose-dependent effect on dopamine (DA) release in the striatum and nucleus accumbens. caymanchem.comnih.gov In the nucleus accumbens, low doses of ipsapirone have been shown to decrease DA release, an effect likely mediated by its 5-HT1A receptor agonism. caymanchem.comnih.gov Conversely, high doses of ipsapirone increase DA release in this region. caymanchem.comnih.gov In the striatum, ipsapirone generally increases DA release at various doses. caymanchem.comnih.gov This modulation of dopamine release is thought to be a consequence of its interaction with the serotonin system, which in turn influences dopaminergic pathways. nih.gov
Interactive Table: Effects of Ipsapirone on Dopamine Release
| Brain Region | Effect of Low Dose | Effect of High Dose | Reference |
| Nucleus Accumbens | Decrease | Increase | caymanchem.comnih.gov |
| Striatum | Increase | Increase | caymanchem.comnih.gov |
Intracellular Signaling Cascades
The binding of ipsapirone hydrochloride to its primary receptor target initiates a cascade of intracellular events that ultimately dictate the cellular response. These signaling pathways involve G-proteins, key enzymatic pathways like PI3K, and the regulation of gene expression.
G-Protein Coupled Receptor Signaling Mechanisms
Ipsapirone functions as an agonist at the serotonin 5-HT1A receptor, which is a classic G-protein coupled receptor (GPCR). These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein. This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The consequent decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). This mechanism is a cornerstone of the cellular actions of 5-HT1A agonists like ipsapirone, influencing neuronal excitability and function.
Involvement of PI3K Pathway in Cellular Responses
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell survival, proliferation, and growth, and it has been implicated in the cellular responses to ipsapirone. Activation of the 5-HT1A receptor by ipsapirone can lead to the stimulation of the PI3K/Akt pathway. This pathway is crucial for promoting cell survival by inhibiting apoptotic (cell death) processes. The involvement of PI3K signaling underscores the neuroprotective potential of ipsapirone, linking receptor activation to fundamental cellular maintenance and survival mechanisms in the nervous system.
Gene Expression Regulation in Neural Cell Lines (e.g., Anti-Apoptotic Proteins, Antioxidant Enzymes)
Beyond immediate signaling events, ipsapirone can induce long-term changes in neural cells by modulating gene expression. Studies in neural cell lines have demonstrated that ipsapirone treatment can upregulate the expression of genes associated with cell survival and stress resistance. Specifically, it has been shown to increase the expression of anti-apoptotic proteins, which protect cells from programmed cell death. Furthermore, ipsapirone can enhance the expression of antioxidant enzymes. These enzymes are vital for combating oxidative stress, a condition implicated in various neurodegenerative diseases. This regulation of gene expression highlights a mechanism by which ipsapirone may exert long-lasting neuroprotective effects.
Data Tables
Table 1: Neurotransmitter Receptor Interaction of Ipsapirone
| Receptor Target | Action | Key Finding | Reference |
| α1-Adrenergic Receptor | Antagonist | Ipsapirone and its metabolite, 1-PP, show affinity for and block α1-adrenergic receptors, which can modulate noradrenergic transmission. |
Table 2: Intracellular Signaling Mechanisms of Ipsapirone
| Signaling Pathway | Mechanism | Cellular Outcome | Reference |
| G-Protein Coupled Receptor Signaling | Activation of inhibitory G-proteins (Gi/o) coupled to 5-HT1A receptors, leading to inhibition of adenylyl cyclase and reduced cAMP levels. | Modulation of neuronal excitability. | |
| PI3K Pathway | Stimulation of the PI3K/Akt signaling cascade following 5-HT1A receptor activation. | Promotion of cell survival and inhibition of apoptosis. | |
| Gene Expression Regulation | Upregulation of genes for anti-apoptotic proteins and antioxidant enzymes in neural cell lines. | Enhanced cellular protection against apoptosis and oxidative stress. |
Preclinical Investigations
Behavioral Neuroscience Studies
Ipsapirone (B1662301) hydrochloride has demonstrated notable anxiolytic properties in various rodent models. In the ultrasonic vocalization test, which serves as a model for conditioned anxiety in rats, systemic application of ipsapirone led to a time- and dose-dependent inhibition of shock-induced ultrasonic vocalizations, indicating potent anxiety-reducing effects nih.gov.
Further studies using ethopharmacological analysis of social encounters in mice have substantiated these findings nih.gov. When male mice were administered ipsapirone and introduced to untreated isolated males, a significant reduction in both the frequency and duration of aggressive behaviors was observed compared to saline-injected controls. The compound also significantly decreased behaviors associated with conflict, such as distance ambivalence and defensive ambivalence nih.gov. These findings suggest that ipsapirone's anti-aggressive properties are linked to a reduction in conflict-related behavior nih.gov.
| Behavioral Paradigm | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Ultrasonic Vocalization Test | Rat | Time- and dose-dependent inhibition of shock-induced vocalizations. | nih.gov |
| Social Encounter/Aggression Model | Mouse | Reduced frequency and duration of aggressive behavior; decreased conflict-related behaviors (distance and defensive ambivalence). | nih.gov |
The antidepressant potential of ipsapirone has been evaluated in established animal models of depression. In the forced swim test, a common paradigm for screening antidepressant efficacy, subacute treatment with ipsapirone significantly decreased the immobility time in both normal (sham) and olfactory bulbectomized (OB) rats nih.gov. A reduction in immobility is interpreted as an antidepressant-like effect.
| Animal Model | Key Behavioral Measure | Effect of Ipsapirone | Reference |
|---|---|---|---|
| Forced Swim Test | Immobility Time | Significantly reduced in both sham and olfactory bulbectomized rats. | nih.gov |
| Olfactory Bulbectomized (OB) Rat | Hyperactivity in Open Field | Antagonized the lesion-induced hyperactivity after chronic treatment. | nih.gov |
Ipsapirone has been shown to modulate the sleep-wakefulness cycle in rats. Intraperitoneal administration of the compound induced a dose-dependent reduction of paradoxical sleep (REM sleep) for a period of two to four hours nih.gov. At higher doses, this initial reduction was followed by a secondary rebound in REM sleep nih.gov.
The effects on other vigilance states were less pronounced, although at the highest dose tested, an initial increase in wakefulness was followed by a decrease, while slow-wave sleep was enhanced from two to four hours post-treatment nih.gov. Notably, the effects of ipsapirone on sleep architecture persisted even after the destruction of the serotonergic system via neurotoxin infusion, suggesting that its action on sleep-wake cycles likely involves the stimulation of post-synaptic 5-HT1A receptors nih.gov.
Investigations into the effects of ipsapirone on feeding behavior have revealed its capacity to modulate appetite. In studies with rats that were fasted for 22 hours, ipsapirone administered just before food presentation caused a dose-related decrease in food intake nih.gov. This acute, dose-dependent depressant effect on food consumption highlights its role in appetite regulation nih.gov. The anorectic effect was reversed by pretreatment with a 5-HT1A receptor antagonist, confirming that this action is mediated by 5-HT1A receptors nih.gov. In contrast, other studies have suggested that some 5-HT1A receptor ligands can act as appetite stimulants, indicating a complex role for this receptor system in feeding models nih.gov.
Neurophysiological and Neurochemical Assessments
In vivo microdialysis, a technique used to measure neurotransmitter levels in the extracellular fluid of discrete brain regions in freely moving animals, has provided critical insights into the neurochemical mechanisms of ipsapirone nih.govnih.gov. Studies utilizing this technique in rats have demonstrated that systemic application of ipsapirone leads to a significant, dose- and time-dependent reduction in the output of serotonin (B10506) in the hippocampus nih.gov.
This effect is believed to be a direct consequence of ipsapirone's action as a 5-HT1A receptor agonist. The compound stimulates presynaptic somatodendritic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus. This stimulation suppresses the firing rate of these neurons, which in turn leads to a decreased release of serotonin in projection areas like the hippocampus nih.gov. The correlation between the dose-effect curves for anxiolytic activity and the reduction in serotonin output suggests that this neurochemical action is a key component of its mechanism of action nih.gov.
| Technique | Brain Region | Neurotransmitter | Observed Effect of Ipsapirone | Reference |
|---|---|---|---|---|
| In Vivo Microdialysis | Hippocampus | Serotonin (5-HT) | Dose- and time-dependent reduction in serotonin output. | nih.gov |
Functional Assessment of 5-HT1A Receptor Activity in Brain Regions
Ipsapirone is a selective partial agonist for the 5-HT1A serotonin receptor subtype. youtube.com Its mechanism of action is complex, exhibiting differential activity at presynaptic and postsynaptic 5-HT1A receptors, which are distributed throughout various brain regions. scienceopen.commdpi.com
Postsynaptically, 5-HT1A receptors are located on non-serotonergic neurons in regions that receive serotonin inputs, such as the hippocampus, frontal cortex, and amygdala. nih.govnih.gov In these areas, ipsapirone acts as a partial agonist. scienceopen.comresearchgate.net Research investigating the effects of chronic ipsapirone administration in rats found a significant reduction in 5-HT1A receptor density in the frontal cortex, with no significant changes observed in the hippocampus or dorsal raphe nucleus. nih.gov This suggests that the clinical effects of ipsapirone may be mediated, at least in part, by its postsynaptic actions in the frontal cortex. nih.gov
Table 1: Effect of Chronic Ipsapirone Treatment on 5-HT1A Receptor Density in Rat Brain Regions
| Brain Region | Change in Receptor Density | Change in Receptor mRNA Level |
|---|---|---|
| Frontal Cortex | Reduced | Unchanged |
| Hippocampus | No Significant Change | Unchanged |
| Dorsal Raphe Nucleus | No Significant Change | Unchanged |
Data sourced from a study on male Wistar rats treated for 3 weeks. nih.gov
Neuroendocrine Responses and Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates responses to stress. frontiersin.orgnih.gov Serotonergic systems, particularly via the 5-HT1A receptor, play a significant modulatory role in HPA axis activity. scienceopen.com Ipsapirone has been utilized as a probe to investigate this relationship.
Studies in healthy human subjects have shown that ipsapirone can induce neuroendocrine changes indicative of 5-HT1A receptor engagement. A dose of 20 mg was found to significantly increase plasma cortisol levels. heraldopenaccess.us While an increase in Adrenocorticotropic Hormone (ACTH) was also observed at this dose, the effect was more variable and did not reach statistical significance. heraldopenaccess.us The release of ACTH and subsequent cortisol is considered indicative of postsynaptic 5-HT1A receptor activation. scienceopen.com Another study in healthy volunteers, however, using doses between 5 and 10 mg, did not find a specific effect of ipsapirone on plasma CRF, ACTH, or cortisol, suggesting dose-dependency in its HPA axis effects. frontiersin.org
In animal models, the effect of ipsapirone on the HPA axis appears to be dependent on the context of stress. In a study comparing different stress paradigms in rats, ipsapirone was most effective at attenuating the hormonal responses to conditioned emotional response (CER) stress, followed by immobilization and forced swim stress. frontiersin.org For instance, ipsapirone significantly inhibited the ACTH response to CER stress at all tested doses, but did not modify the ACTH elevation induced by immobilization. frontiersin.org Similarly, it inhibited corticosterone (B1669441) increases during immobilization stress but not during CER stress. frontiersin.org These findings indicate that ipsapirone has differential effects on the neuroendocrine response depending on the nature of the stressor. frontiersin.org
Table 2: Effect of Ipsapirone on HPA Axis Hormones in Response to Different Stressors in Rats
| Stress Model | Plasma ACTH Response | Plasma Corticosterone Response |
|---|---|---|
| Immobilization | No significant modification | Inhibited by higher doses |
| Forced Swim | Largely ineffective | Largely ineffective |
| Conditioned Emotional Response (CER) | Significantly inhibited | Not inhibited |
Findings are based on preclinical studies in rats. frontiersin.org
Synaptic Plasticity and Neuronal Excitability Modulation
Ipsapirone modulates neuronal excitability and synaptic transmission, primarily through its action on 5-HT1A receptors. Activation of these receptors generally leads to hyperpolarization and a reduction in the firing rate of neurons. nih.gov
Research focused on the hippocampus, a brain region critical for memory and mood regulation with a high density of postsynaptic 5-HT1A receptors, has provided specific insights. nih.gov In freely behaving rats, acute administration of ipsapirone was shown to reduce excitatory synaptic responses in the CA1 region of the dorsal hippocampus. This inhibitory effect was blocked by the 5-HT1A receptor antagonist WAY-100635, confirming that the action is mediated by these receptors.
Interestingly, repeated administration of ipsapirone over 7-8 days led to a gradual and sustained reduction in baseline synaptic transmission in the hippocampus. This long-term adaptation of synaptic activity paralleled the development of a sustained anxiolytic effect in the same animals. This suggests that the delayed therapeutic effects of ipsapirone may be linked to a progressive, 5-HT1A receptor-mediated reduction in hippocampal excitatory synaptic transmission. The effect of ipsapirone on neuronal firing is not limited to the hippocampus. As noted previously, it also potently suppresses the firing of serotonergic neurons in the dorsal raphe nucleus through its agonist activity at presynaptic autoreceptors. nih.gov
Developmental Neurobiology and Neuroprotection Research
Influence on Neural Progenitor Cell Proliferation and Differentiation
While direct studies on ipsapirone's effect on neural progenitor cells (NPCs) are limited, research into the role of the 5-HT1A receptor provides a strong basis for its putative mechanism. The 5-HT1A receptor is known to be involved in the regulation of adult hippocampal neurogenesis, the process of generating new neurons from stem and progenitor cells. frontiersin.org
Activation of 5-HT1A receptors is believed to play a role in the self-renewal of neural precursor cells. frontiersin.org This suggests that 5-HT1A agonists could influence the proliferation phase of neurogenesis by promoting the maintenance of the progenitor cell pool. Studies using other serotonergic agents have shown that the neurogenic effects of selective serotonin reuptake inhibitors (SSRIs) are dependent on intact 5-HT1A receptor signaling. For example, in animal models, the absence of 5-HT1A receptors prevents the increase in cell proliferation in the dentate gyrus typically caused by SSRIs.
Conversely, activation of other serotonin receptors, such as the 5-HT2 family, may counteract the proliferative effect of 5-HT1A activation and instead promote neuronal differentiation. frontiersin.org Therefore, the net effect of a compound like ipsapirone on neurogenesis is likely a result of a complex balance of its actions on different receptor subtypes and at different stages of the neuronal lineage, from proliferation and self-renewal to differentiation and survival. frontiersin.org
Mechanisms of Neuroprotection in Cellular Stress Models (e.g., Ethanol-Induced Apoptosis)
Ipsapirone has demonstrated significant neuroprotective properties, particularly in models of ethanol-induced neuronal damage. Ethanol (B145695) exposure during development is known to cause apoptosis (programmed cell death) in the central nervous system, and serotonergic neurons are particularly vulnerable.
Research has shown that ipsapirone can prevent this ethanol-associated apoptosis in fetal rhombencephalic neurons. The protective mechanism appears to involve the activation of the phosphatidylinositol 3-kinase (PI3K) pro-survival pathway. Activation of PI3K leads to the phosphorylation of the downstream effector Akt (pAkt), which in turn influences the expression of various anti-apoptotic genes.
Specifically, ethanol has been found to reduce the expression of several NF-κB-dependent anti-apoptotic genes, including X-linked inhibitor of apoptosis protein (XIAP) and Bcl-xl. Co-treatment with ipsapirone prevents this ethanol-mediated reduction in the expression of XIAP and Bcl-xl. Another mechanism by which ethanol induces apoptosis is through an increase in oxidative stress and reactive oxygen species (ROS). Ipsapirone pre-treatment has been shown to prevent the ethanol-induced increase in ROS. It also prevents the decline in the expression of genes encoding antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase after prolonged ethanol exposure.
These findings suggest that ipsapirone exerts its neuroprotective effects through a multi-faceted mechanism involving the activation of the PI3K/Akt survival pathway and the subsequent upregulation or prevention of downregulation of key anti-apoptotic and antioxidant genes.
Table 3: Effect of Ipsapirone on Gene Expression in Ethanol-Treated Fetal Rhombencephalic Neurons
| Gene | Effect of Ethanol Alone | Effect of Ethanol + Ipsapirone |
|---|---|---|
| XIAP | Reduced Expression | Prevents Reduction |
| Bcl-xl | Reduced Expression | Prevents Reduction |
| Catalase | Transient increase, then return to control levels | Augments Expression at later time points |
Data derived from in vitro studies on cellular stress models.
Clinical Efficacy and Pharmacological Profiles
Clinical Trials in Major Depressive Disorder
Clinical trials investigating the efficacy of ipsapirone (B1662301) in Major Depressive Disorder (MDD) have predominantly employed randomized, double-blind, placebo-controlled designs. oup.comnih.gov A large-scale, multi-center study involved 373 outpatients who met the criteria for MDD as defined by the Diagnostic and Statistical Manual of Mental Disorders, Third Edition, Revised (DSM-III-R). nih.gov Participants were randomized to receive one of three fixed doses of ipsapirone or a placebo for an 8-week treatment period. oup.comresearchgate.net Another multicenter study in Canada also utilized an 8-week, randomized, double-blind, placebo-controlled methodology with 410 outpatients diagnosed with moderate to severe major depression. nih.gov
In a significant multicenter trial, ipsapirone demonstrated a statistically significant improvement in depressive symptoms compared to placebo. oup.comnih.gov The magnitude of this effect was a reduction of approximately 2.53 points on the HAM-D total score for the effective dose group versus the placebo group. researchgate.net While this difference was statistically significant, it has been described as modest. nih.govresearchgate.net
Direct comparisons in clinical trials have shown that ipsapirone is more effective than a placebo in reducing the symptoms of major depressive disorder. oup.comnih.gov In one study, the mean change from baseline in the HAM-D score at week 4 was significantly greater for the ipsapirone group (-13.13) compared to the placebo group (-3.19). nih.gov Another large study also found a statistically significant reduction in HAM-D scores for an ipsapirone group compared to placebo recipients after eight weeks. jwatch.org
While direct, head-to-head trials comparing ipsapirone with established reference antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) were not detailed in the search results, the therapeutic effect of ipsapirone has been characterized as less robust than what is typically observed with SSRIs. oup.com The modest magnitude of the difference between ipsapirone and placebo has been noted as a potential limitation for its therapeutic application in depression. nih.govresearchgate.net
Interactive Data Table: Efficacy of Ipsapirone in Major Depressive Disorder
| Study | Primary Outcome Measure | Ipsapirone Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Statistical Significance |
| Heller et al. (1990) nih.gov | HAM-D Total Score | -13.13 | -3.19 | p < 0.001 |
| Stahl et al. (1998) oup.comnih.govresearchgate.netjwatch.org | HAM-D Total Score | -2.53 (difference from placebo) | - | p = 0.010 |
Clinical Trials in Generalized Anxiety Disorder
The anxiolytic potential of ipsapirone has been evaluated in human experimental anxiety models, which are designed to induce a transient state of anxiety in healthy volunteers to assess the effects of medications. nih.gov One such study utilized a simulated public speaking (SPS) test. nih.gov In this double-blind study, healthy volunteers were administered ipsapirone, diazepam, cannabidiol, or a placebo before the stressful task. nih.govresearchgate.net
The results indicated that ipsapirone attenuated the anxiety induced by the simulated public speaking task. nih.gov Notably, ipsapirone was also found to attenuate the increase in systolic blood pressure associated with the stress of the test, an effect not observed with diazepam. nih.govresearchgate.net These findings from an experimental model suggest that ipsapirone possesses anxiolytic properties in stressful situations. nih.gov
Several clinical trials have directly compared the anxiolytic effects of ipsapirone to established benzodiazepines, such as diazepam and lorazepam, in patients with Generalized Anxiety Disorder (GAD). nih.govnih.govnih.gov In a four-week, double-blind, multicenter study involving 249 outpatients with GAD, both ipsapirone and diazepam were found to be significantly superior to placebo in reducing anxiety symptoms. nih.gov However, diazepam demonstrated a more rapid onset of action, with significant effects observed earlier than with ipsapirone, which showed a significant response starting at week two. nih.gov
Another double-blind study comparing ipsapirone with diazepam and a placebo in patients with GAD found that both active treatments were therapeutically superior to placebo over a four-week period, with no significant therapeutic differences between ipsapirone and diazepam. nih.gov Similarly, a study comparing ipsapirone to lorazepam and placebo in GAD outpatients found that both ipsapirone and lorazepam were significantly superior to placebo on the Hamilton Anxiety Scale (HAM-A) and CGI at the end of both the acute and maintenance phases of the trial. nih.gov An important distinction noted was that patients treated with lorazepam experienced rebound anxiety during the subsequent placebo washout period, a phenomenon not observed with ipsapirone. nih.gov
Interactive Data Table: Ipsapirone vs. Established Anxiolytics in GAD
| Comparison Drug | Study Design | Key Efficacy Finding |
| Diazepam | 4-week, double-blind, placebo-controlled | Both ipsapirone and diazepam superior to placebo; diazepam had a more rapid onset of action. nih.gov |
| Diazepam | 4-week, double-blind, placebo-controlled | Both ipsapirone and diazepam were therapeutically superior to placebo with no significant difference between them. nih.gov |
| Lorazepam | 8-week, double-blind, placebo-controlled | Both ipsapirone and lorazepam were significantly superior to placebo; no rebound anxiety with ipsapirone. nih.gov |
Research in Other Clinical Contexts
Investigations in Sleep Disorders in Healthy Volunteers
Ipsapirone hydrochloride, a 5-HT1A receptor agonist, has been investigated for its influence on the sleep architecture of healthy individuals. Research indicates that serotonin (5-HT) plays a role in sleep regulation, and understanding the effects of a specific 5-HT1A agonist like ipsapirone provides insight into these mechanisms. nih.gov
In a study involving 18 healthy subjects of both sexes, oral administration of ipsapirone over 14 days was compared to a placebo. nih.gov The findings revealed several objective changes in sleep patterns, even though participants reported no subjective differences in sleep quality between the ipsapirone and placebo conditions. nih.gov
Key findings from this research include:
Rapid Eye Movement (REM) Sleep: Ipsapirone led to a decrease in the duration of REM sleep, particularly within the first three hours of sleep. nih.gov The latency to the first REM period was significantly increased from the first night of administration and this effect persisted throughout the 14-day treatment period. nih.gov
Slow Wave Sleep (SWS): A reduction in the duration of slow-wave sleep began to be observed after the tenth day of treatment. nih.gov
Other Sleep Parameters: A separate study comparing unmedicated depressed patients with 16 healthy controls found that ipsapirone had similar effects on the sleep of both groups. nih.gov In the healthy controls, compared to placebo, ipsapirone was found to reduce total sleep time, delay sleep onset, and increase sleep latency, time spent in stage 1 and stage 2 sleep, and the amount of wake time after sleep onset. nih.gov
These studies confirm the involvement of 5-HT1A receptors in the regulation of sleep. nih.gov
Table 1: Effects of Ipsapirone on Sleep Parameters in Healthy Volunteers
| Sleep Parameter | Observed Effect with Ipsapirone | Source |
| REM Sleep Duration | Decreased (especially in the first 3 hours) | nih.gov |
| REM Sleep Latency | Increased | nih.govnih.gov |
| Slow Wave Sleep (SWS) | Decreased (after 10 days of treatment) | nih.gov |
| Total Sleep Time | Reduced | nih.gov |
| Sleep Onset Time | Delayed | nih.gov |
| Sleep Latency | Increased | nih.gov |
| Wake Time After Sleep Onset | Increased | nih.gov |
| Subjective Sleep Assessment | No difference compared to placebo | nih.gov |
Exploratory Studies in Borderline Personality Disorder
Exploratory research has examined the neurobiological responses to ipsapirone in individuals with personality disorders, including Borderline Personality Disorder (BPD). These studies have focused on hormonal responses as a way to probe the function of the serotonin system.
A study investigating hormone responses to ipsapirone in patients with personality disorders found that a diagnosis of BPD was associated with a significantly increased cortisol response compared to other diagnostic groups. nih.gov However, the study also revealed a more complex relationship linked to a core trait of the disorder. Post hoc analysis indicated that within the BPD group, higher levels of impulsivity were significantly correlated with decreased or blunted cortisol responses to the ipsapirone challenge. nih.gov This suggests that trait impulsivity may mediate the hormonal response to serotonergic stimulation in these individuals. nih.gov
Furthermore, the same study found that impulsivity as a general trait, across different personality disorders, was associated with significantly decreased peak responses of both cortisol and prolactin after ipsapirone administration. nih.gov These findings point towards a potential link between altered 5-HT1A receptor sensitivity, particularly in relation to impulsivity, and the pathophysiology of BPD. nih.govpsychiatryonline.org
Table 2: Neuroendocrine Responses to Ipsapirone in Personality Disorder Research
| Participant Group | Symptom/Trait | Cortisol Response | Prolactin Response | Source |
| Borderline Personality Disorder (BPD) | BPD Diagnosis | Increased | Not specified | nih.gov |
| Borderline Personality Disorder (BPD) | High Impulsivity | Decreased (blunted) | Not specified | nih.gov |
| Personality Disorders (General) | High Impulsivity | Decreased (blunted) | Decreased (blunted) | nih.gov |
Impact on Human Physiological Parameters
Studies in healthy volunteers have documented the effects of ipsapirone on several key physiological parameters, primarily body temperature and hormone levels. These investigations utilize ipsapirone as a probe to assess the function of the 5-HT1A receptor system.
A dose-response study in 15 healthy male subjects demonstrated that a 20 mg dose of ipsapirone produced a significant decrease in oral body temperature (hypothermia). nih.gov This hypothermic effect has been corroborated by other research. nih.gov
The same dose-response study also found that ipsapirone significantly increased levels of cortisol. nih.gov While an increase in Adrenocorticotropic Hormone (ACTH) levels was also observed at this dose, the effect was variable and did not reach statistical significance. nih.gov In contrast, ipsapirone did not have a significant effect on prolactin levels. nih.gov
Table 3: Physiological Effects of Ipsapirone in Healthy Volunteers
| Physiological Parameter | Effect of Ipsapirone Administration | Source |
| Body Temperature | Decreased (Hypothermia) | nih.govnih.gov |
| Cortisol | Increased | nih.govnih.gov |
| Adrenocorticotropic Hormone (ACTH) | Variable increase, not statistically significant | nih.gov |
| Prolactin | No significant effect | nih.gov |
| Blood Pressure & Pulse Rate | No significant overall effect | nih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar
Synthetic Methodologies and Chemical Modifications
The synthesis of ipsapirone (B1662301) and its derivatives has evolved, with a growing emphasis on environmentally benign processes.
Classical synthesis of ipsapirone typically involves the N-alkylation of 4-(pyrimidin-2-yl)piperazine with an appropriate alkyl halide derivative, such as 2-(4-bromobutyl)-1H-1λ6,2-benzothiazole-1,1,3-trione. mdpi.com These reactions often require the use of organic solvents like toluene (B28343) or acetonitrile (B52724) and may necessitate the presence of a base such as triethylamine (B128534) or potassium carbonate. mdpi.com
In contrast, green chemistry approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. mdpi.comresearchgate.netnih.gov For ipsapirone and related N-alkyl derivatives of piperazine (B1678402), green methods have been developed that operate under solvent-free conditions. mdpi.com One such method utilizes microwave radiation in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), significantly reducing reaction times and avoiding the use of toxic solvents. mdpi.com Phase transfer catalysis (PTC) itself is considered a green chemistry technique as it allows for reactions between reagents in immiscible phases, often reducing the need for organic solvents and enabling milder reaction conditions. researchgate.net
Table 1: Comparison of Synthetic Approaches for Ipsapirone
| Feature | Classical Synthesis | Green Chemistry Synthesis (Microwave/PTC) |
|---|---|---|
| Solvent | Toluene, Acetonitrile mdpi.com | Solvent-free mdpi.com |
| Catalyst | Triethylamine, Potassium Carbonate mdpi.com | Potassium Carbonate, TBAB mdpi.com |
| Energy Source | Conventional Heating | Microwave Radiation mdpi.com |
| Environmental Impact | Higher (use of toxic solvents) | Lower (reduced waste, solvent-free) mdpi.com |
| Reaction Time | Longer | Shorter researchgate.net |
Mechanochemical synthesis, a solvent-free green chemistry technique, utilizes mechanical energy (e.g., grinding or milling) to initiate chemical reactions. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of ipsapirone. mdpi.comresearchgate.net The process involves grinding the reactants—2-(4-bromobutyl)-1H-1λ6,2-benzothiazole-1,1,3-trione and 4-(pyrimidin-2-yl)piperazine—in a mortar or a ball mill. mdpi.comresearchgate.net
This synthesis is conducted in the presence of potassium carbonate and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). mdpi.comresearchgate.net Research has demonstrated that under these solvent-free mechanochemical conditions, ipsapirone can be obtained, representing a more environmentally friendly and efficient alternative to traditional solution-based methods. mdpi.com
Table 2: Mechanochemical Synthesis of Ipsapirone in a Mortar
| Reactant 1 | Reactant 2 | Base/Catalyst | Reaction Time | Yield (%) |
|---|
Data derived from studies on the mechanochemical synthesis of long-chain arylpiperazines. researchgate.net
Structure-Activity Relationship Studies of Ipsapirone Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of ipsapirone and its analogues relates to their biological activity at the 5-HT1A receptor.
Ipsapirone belongs to the azapirone chemical class, which are selective partial agonists at the 5-HT1A receptor. researchgate.netnih.govnorthwestern.edu The key pharmacophoric elements of ipsapirone and related compounds for high-affinity 5-HT1A receptor binding have been extensively studied. capes.gov.br These elements generally include:
An Aromatic Moiety: In ipsapirone, this is the pyrimidinyl group. This part of the molecule is crucial for recognition at the receptor.
A Piperazine Ring: This central ring structure is a common feature in many 5-HT1A ligands.
A Flexible Alkyl Chain: Ipsapirone has a butyl chain connecting the piperazine ring to the terminal group. The length and nature of this linker are critical for optimal receptor interaction.
A Terminal "Imide" Group: In ipsapirone, this is the benzisothiazol-dione moiety. This group significantly influences the compound's affinity and efficacy.
These components create a specific three-dimensional arrangement that allows the molecule to fit into the binding pocket of the 5-HT1A receptor. capes.gov.br
Ipsapirone is a high-affinity ligand for the 5-HT1A receptor, where it acts as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors. nih.govpsychopharmacologyinstitute.com Optimization studies on analogues aim to enhance selectivity for the 5-HT1A receptor over other receptors (e.g., dopamine (B1211576) D2 receptors) and to modulate its functional efficacy. psychopharmacologyinstitute.com
Modifications to the terminal imide group and the aromatic moiety can significantly impact selectivity and activity. For instance, the synthesis and evaluation of 7-aza-analogues of ipsapirone have been explored to understand how changes in the core structure affect its pharmacological profile. nih.gov The goal of such modifications is to design ligands with a higher affinity for the 5-HT1A subtype while minimizing activity at other serotonin (B10506) receptors (like 5-HT2, 5-HT6, 5-HT7) or other neurotransmitter systems, which could reduce potential side effects. unimore.it
Computational chemistry and molecular modeling are powerful tools for investigating the interactions between ligands like ipsapirone and the 5-HT1A receptor at an atomic level. mdpi.comunipa.itmdpi.com These methods help to rationalize observed SAR data and guide the design of new analogues.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of ipsapirone analogues into homology models or crystal structures of the 5-HT1A receptor can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. unimore.it For example, studies have shown that interactions with specific amino acid residues like Asp116 and Tyr390 in the binding pocket are crucial for the affinity of 5-HT1A ligands. unimore.it
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding process. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For ipsapirone derivatives, QSAR can be used to predict the 5-HT1A binding affinity of newly designed molecules before their synthesis, thereby streamlining the drug discovery process. nih.gov
These computational approaches are integral to modern medicinal chemistry, allowing for a more rational and efficient exploration of the chemical space around the core ipsapirone structure. unipa.it
Comparison with Related Azapirone Compounds (e.g., Buspirone (B1668070), Gepirone)
Ipsapirone hydrochloride is a member of the azapirone class of compounds, which are characterized by their selective partial agonist activity at serotonin 5-HT1A receptors. This class also includes the well-known anxiolytic agent buspirone and the antidepressant gepirone (B1671445). While these compounds share a common pharmacophore, including a pyrimidinylpiperazine moiety linked by a butyl chain to a terminal amide or imide group, their distinct structural features lead to differences in their pharmacological profiles, receptor affinities, and structure-activity relationships (SAR).
Structural and Pharmacological Distinctions
The primary structural divergence among ipsapirone, buspirone, and gepirone lies in the terminal nitrogen-containing heterocyclic ring system. Buspirone features an azaspirodecanedione moiety, which contributes to its specific receptor binding profile. In contrast, ipsapirone possesses a benzisothiazole dioxide structure, and gepirone contains a glutarimide-like ring. These variations in the terminal structure, while maintaining the core pyrimidinylpiperazine and butyl chain, are crucial in defining the subtle yet significant differences in their interactions with the 5-HT1A receptor and other receptor systems.
All three compounds are recognized as partial agonists at the 5-HT1A receptor. psychopharmacologyinstitute.comnih.govcafermed.comportico.org This mechanism is central to their therapeutic effects. psychopharmacologyinstitute.comnih.gov However, the degree of intrinsic activity and their affinity for other receptors, such as dopamine D2 and alpha-adrenergic receptors, vary. For instance, buspirone is known to have a low affinity for dopamine D2 autoreceptors, where it acts as an antagonist. nih.gov
Receptor Binding Affinity
The binding affinities of ipsapirone, buspirone, and gepirone for various neurotransmitter receptors have been a subject of extensive research. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Ipsapirone demonstrates a high affinity for the 5-HT1A receptor, with reported IC50 values around 35 nM in rat hippocampus membranes. guidetomalariapharmacology.org It also exhibits a notable affinity for the dopamine D2 receptor, with a Ki value of approximately 110 nM. guidetomalariapharmacology.org This dual activity on both 5-HT1A and D2 receptors is a key feature of its pharmacological profile. taylorandfrancis.com
Buspirone also has a high affinity for 5-HT1A receptors. droracle.ai Its affinity for dopamine D2 receptors is considered low. nih.gov Research has shown that buspirone has a weak affinity for 5-HT2 receptors. nih.govdroracle.ai
Gepirone is characterized by its high selectivity for the 5-HT1A receptor. portico.orgmedchemexpress.com This selectivity is a distinguishing feature when compared to other azapirones that may have more significant interactions with dopamine D2 and alpha1-adrenergic receptors. taylorandfrancis.com
| Compound | 5-HT1A Receptor Affinity | Dopamine D2 Receptor Affinity | Other Receptor Affinities |
|---|---|---|---|
| This compound | IC50: ~35 nM guidetomalariapharmacology.org | Ki: ~110 nM guidetomalariapharmacology.org | Weak affinity for 5-HT2 receptors nih.gov |
| Buspirone | High affinity droracle.ai | Low affinity antagonist nih.gov | Weak affinity for 5-HT2 receptors nih.govdroracle.ai |
| Gepirone | High and selective affinity portico.orgmedchemexpress.com | Low affinity nih.gov | - |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of azapirones reveals the importance of each molecular component for receptor interaction. The N-arylpiperazine moiety, specifically the pyrimidinylpiperazine group, is a critical element for high-affinity binding to the 5-HT1A receptor. The flexible butyl chain that links the piperazine ring to the terminal imide group is also understood to be optimal for this interaction.
The variations in the terminal imide portion of the molecule significantly influence the selectivity and affinity for the 5-HT1A receptor versus other receptors. The azaspirodecanedione group in buspirone, the benzisothiazole dioxide in ipsapirone, and the glutarimide-like structure in gepirone are responsible for the observed differences in their pharmacological profiles. For example, the conformational restriction imposed by the terminal ring systems can affect how the molecule fits into the binding pocket of the 5-HT1A receptor and other receptors, thereby modulating its affinity and intrinsic activity.
Metabolites and their Activity
Pharmacokinetic and Metabolic Research
Absorption and Distribution Dynamics in Biological Systems
The absorption and distribution of ipsapirone (B1662301) have been investigated in both human and animal models, revealing insights into its bioavailability and tissue penetration.
Absorption
Research in healthy male subjects has shown that the absorption of ipsapirone is influenced by the region of the gastrointestinal (GI) tract. researchgate.netnih.gov A study utilizing a remote control drug delivery device demonstrated that the systemic bioavailability of ipsapirone was two to three times greater when administered in the colon and rectum compared to the upper GI tract. researchgate.netnih.gov This finding suggests that the compound is more readily absorbed in the lower parts of the intestine, which has implications for the development of oral formulations. researchgate.netnih.gov
While specific absolute bioavailability data in humans is not widely published, the increased absorption in the lower GI tract is a key characteristic of the compound's absorption dynamics.
Distribution
Following absorption, ipsapirone and its metabolites are distributed throughout the body. In studies conducted in rats, ipsapirone was found to be extensively metabolized, with its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), showing significant accumulation in the brain. d-nb.info This suggests that the metabolite can cross the blood-brain barrier. The accumulation of 1-PP in the brain was observed regardless of the route of administration (intraperitoneal or oral) and was not affected by prolonged administration of either ipsapirone or 1-PP itself. d-nb.info
Table 1: Summary of Absorption and Distribution Findings
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Absorption Site | Systemic bioavailability is 2-3 times higher from the colon and rectum compared to the upper GI tract. | Human | researchgate.netnih.gov |
| Metabolite Distribution | The metabolite 1-(2-pyrimidinyl)piperazine (1-PP) accumulates in the brain. | Rat | d-nb.info |
Metabolic Pathways and Metabolite Characterization
The biotransformation of ipsapirone is a critical aspect of its pharmacokinetic profile, leading to the formation of active metabolites.
Research indicates that ipsapirone undergoes extensive metabolism. d-nb.info In rats, a primary metabolic pathway is the conversion of ipsapirone to its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). d-nb.infonih.gov This biotransformation is believed to be mediated by the cytochrome P450 (CYP450) enzyme system. d-nb.info Studies in rat liver microsomes have shown that ethylmorphine N-demethylase activity is associated with this process. d-nb.info While the specific human CYP450 isoenzymes responsible for ipsapirone metabolism have not been definitively identified in the available literature, studies on analogous compounds suggest potential involvement of isoforms like CYP3A4.
The primary characterized metabolite of ipsapirone is 1-(2-pyrimidinyl)piperazine (1-PP). d-nb.infonih.govdrugbank.com This metabolite is not only a product of ipsapirone's breakdown but is also considered to be pharmacologically active. d-nb.infonih.gov The formation of 1-PP is a significant event in the metabolism of several other therapeutic agents as well. nih.govdrugbank.com
Table 2: Key Metabolite of Ipsapirone
| Metabolite | Chemical Name | Metabolic Pathway | Significance | Reference |
|---|
Elimination Mechanisms and Kinetics
The elimination of ipsapirone from the body is characterized by a relatively short half-life.
The elimination half-life of ipsapirone has been reported to be in the range of 1.3 to 2.7 hours. nih.gov This indicates a relatively rapid clearance from the systemic circulation.
Detailed human mass balance studies that would quantify the precise routes and proportions of excretion (i.e., urinary vs. fecal) for both the parent compound and its metabolites are not widely available in the public domain. Such studies are crucial for a complete understanding of a drug's elimination pathways. For instance, human mass balance studies for other compounds have detailed the percentage of an administered dose recovered in urine and feces, providing a comprehensive picture of their elimination. researchgate.nettno.nl Without similar data for ipsapirone, a complete quantitative description of its elimination kinetics and routes remains to be fully elucidated.
Table 3: Pharmacokinetic Parameters of Ipsapirone
| Parameter | Value | Species | Reference |
|---|
| Elimination Half-life | 1.3–2.7 hours | Not specified (likely human from context) | nih.gov |
Research on Safety and Tolerability Profiles
Characterization of Adverse Event Incidence in Research Studies
Clinical research has consistently shown that ipsapirone (B1662301) is associated with a higher incidence of adverse events compared to placebo. researchgate.net In a large-scale study of outpatients with major depressive disorder, adverse events were reported by 92% of patients in all ipsapirone groups, compared to 76% of patients in the placebo group. researchgate.net The occurrence of these events was frequently found to be dose-dependent. researchgate.netnih.gov
The most commonly reported adverse effects involve the central nervous and gastrointestinal systems. Dizziness and nausea have been identified as the primary dose-dependent adverse effects in studies of both major depression and generalized anxiety disorder (GAD). nih.govnih.gov In a study investigating ipsapirone for GAD, the incidence of dizziness, nausea, sedation, and asthenia was found to be dose-proportional, with a notable increase in the highest dose group. nih.gov
Further detailed analysis from a study on major depressive disorder revealed that while dizziness was more frequent across all ipsapirone doses compared to placebo, higher doses were specifically associated with an increased incidence of headache, nausea, paresthesia, and sweating. The highest dose group also saw an increased occurrence of palpitations, vomiting, and tinnitus. researchgate.net
Table 1: Incidence of Treatment-Emergent Adverse Events in a Major Depressive Disorder Study
| Adverse Event | Placebo | Ipsapirone 5 mg | Ipsapirone 7.5 mg | Ipsapirone 10 mg |
| Dizziness | Increased | Increased | Increased | Increased |
| Headache | - | - | Increased | Increased |
| Nausea | - | - | Increased | Increased |
| Paresthesia | - | - | Increased | Increased |
| Sweating | - | - | Increased | Increased |
| Palpitation | - | - | - | Increased |
| Vomiting | - | - | - | Increased |
| Tinnitus | - | - | - | Increased |
| Any Adverse Event | 76% | 92% | 92% | 92% |
Data derived from a study on major depressive disorder. "Increased" indicates a higher incidence compared to the placebo group. researchgate.net
Investigations of Laboratory and Cardiological Parameters in Clinical Research
As part of the comprehensive safety evaluation in clinical trials, standard laboratory tests and cardiological assessments were routinely conducted. The available research data indicates that ipsapirone hydrochloride was not associated with clinically significant alterations in these parameters.
Across multiple studies, including a large-scale trial for major depressive disorder, no statistically significant changes in laboratory values were observed in patients treated with ipsapirone compared to those receiving placebo. researchgate.net Similarly, a dose-response study in healthy male subjects, which included monitoring of hormonal parameters such as ACTH, cortisol, and prolactin, did not report any clinically significant laboratory abnormalities. nih.gov
Research into Factors Influencing Tolerability and Study Discontinuation
The primary factor influencing the tolerability of this compound in research settings was the incidence and severity of adverse events, which were directly related to the administered dose. researchgate.net A dose-related increase in the rate of discontinuation due to adverse events was a consistent finding across clinical trials. researchgate.net
In a study on major depressive disorder, the discontinuation rate due to adverse events demonstrated a clear dose-dependent trend. The rates were as follows:
Placebo: 5%
Ipsapirone 5 mg: 16%
Ipsapirone 7.5 mg: 21%
Ipsapirone 10 mg: 44%
This dose-related increase in adverse events, particularly at the highest doses, was a significant factor leading to treatment discontinuation. researchgate.net Another study confirmed that a dose-related increase in the incidence of adverse events led to the discontinuation of treatment with the 10 mg t.i.d. dose. A meta-analysis of azapirones, including ipsapirone, found that this class of drugs was inferior to placebo concerning discontinuation due to side effects. northwestern.edu
Methodological Challenges and Future Research Trajectories
Limitations in Translational Research from Preclinical to Clinical Settings
The transition of promising drug candidates from preclinical animal models to effective clinical treatments in humans is a well-documented challenge in pharmaceutical research, and ipsapirone (B1662301) hydrochloride is no exception. A significant hurdle lies in the inherent differences between animal models of anxiety and depression and the complex human conditions they aim to replicate. nih.govresearchgate.net Preclinical studies often utilize rodents and assess behaviors thought to correspond to human anxiety or depression, such as changes in vocalization or motor activity. nih.gov For instance, the anxiolytic properties of ipsapirone have been characterized in rats using the ultrasonic vocalization test, where the drug inhibits distress calls induced by a conditioned anxiety model. nih.gov While these models are valuable for initial screening and understanding basic mechanisms, they cannot fully capture the subjective and multifaceted nature of psychiatric disorders in humans. nih.gov
Furthermore, disparities in study design, sample size, and the controlled environment of preclinical experiments can limit the generalizability of findings to clinical populations. nih.gov Preclinical trials often involve small, genetically homogenous animal populations in highly controlled settings, which may not reflect the heterogeneity of human patients with varying genetics, lifestyles, and co-morbidities. researchgate.net The endpoints measured in animal studies, such as physiological responses or specific behaviors, may not directly translate to the complex symptomatic relief and quality of life improvements sought in clinical trials with human participants. nih.gov
Delineation of Anxiolytic Versus Antidepressant Effects in Research Paradigms
A notable challenge in the clinical investigation of ipsapirone hydrochloride is the difficulty in clearly separating its anxiolytic (anti-anxiety) and antidepressant effects. This is partly due to the significant overlap in the neurobiology and symptoms of anxiety and depressive disorders. Ipsapirone, a 5-HT1A receptor partial agonist, has demonstrated efficacy in treating both Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD). wikipedia.orgoup.comnih.gov
The theoretical basis for the dual efficacy of 5-HT1A agonists like ipsapirone lies in the role of the serotonin (B10506) system in regulating both mood and anxiety. oup.com Increased serotonergic neurotransmission is a leading hypothesis for the mechanism of action of many antidepressants. oup.com Direct-acting 5-HT1A agonists are predicted to have antidepressant properties by mimicking this effect. oup.comjwatch.org Clinical trials have supported this, showing ipsapirone to be more effective than placebo in treating MDD. oup.com
Simultaneously, ipsapirone has been shown to be a viable treatment for GAD, with efficacy comparable to established anxiolytics like diazepam in some studies. nih.govnih.gov This makes it challenging to design research paradigms that can isolate one therapeutic effect from the other, as improvements in depressive symptoms can lead to reduced anxiety, and vice versa. The co-morbidity of anxiety and depression in patients further complicates the delineation of these effects in clinical trials. nih.gov
Future Directions in Drug Discovery and Development for 5-HT1A Agonists
The future of drug discovery for compounds targeting the 5-HT1A receptor is moving towards greater specificity and tailored therapeutic effects. nih.govnih.gov One of the most promising areas is the development of "biased agonists." nih.gov These are molecules that selectively activate specific intracellular signaling pathways downstream of the 5-HT1A receptor. nih.govmountsinai.org This approach could lead to drugs with more precise therapeutic actions and fewer side effects. mountsinai.org By understanding how different signaling pathways contribute to either anxiolytic or antidepressant effects, researchers hope to design biased agonists that preferentially engage the desired pathway. nih.govmountsinai.org
Another key direction is the creation of multitarget compounds. nih.gov This involves designing single molecules that act on the 5-HT1A receptor in addition to other targets involved in neuropsychiatric disorders, such as other serotonin receptors, the serotonin transporter (SERT), or dopamine (B1211576) receptors. nih.gov This poly-pharmacological approach may offer a more comprehensive treatment for complex conditions like depression, which often involve multiple neurotransmitter systems. nih.gov
Furthermore, there is ongoing research into the structural and functional properties of the 5-HT1A receptor itself. mountsinai.org A deeper understanding at the molecular level of how ligands like ipsapirone bind to and activate the receptor can guide the rational design of new and improved medications. mountsinai.org
Emerging Research Areas and Unexplored Therapeutic Potential
While this compound has been primarily studied for anxiety and depression, its mechanism of action suggests potential for other therapeutic applications. The 5-HT1A receptor is involved in a wide range of physiological and pathological processes, indicating that agonists like ipsapirone could have broader utility. nih.govnih.gov
Emerging research is exploring the role of the 5-HT1A receptor in other central nervous system disorders. For instance, modulation of this receptor may have implications for the treatment of cognitive disorders, pain, and some symptoms of schizophrenia. mountsinai.org The development of novel 5-HT1A receptor agonists with different pharmacological profiles could open up new avenues for treating these conditions.
Additionally, the concept of biased agonism could unlock new therapeutic possibilities. For example, it might be possible to develop a 5-HT1A agonist that promotes neurogenesis or has anti-inflammatory effects in the brain without causing the side effects associated with current medications. frontiersin.org The full therapeutic potential of targeting the 5-HT1A receptor is still being uncovered, and future research with compounds like ipsapirone and its successors will likely expand their clinical applications.
Q & A
Q. What are the recommended methods for preparing ipsapirone hydrochloride stock solutions in experimental settings?
this compound is sparingly soluble in aqueous buffers. For in vitro studies, dissolve it in organic solvents like DMSO or dimethylformamide (20 mg/mL and 10 mg/mL, respectively), purged with inert gas to prevent oxidation. For aqueous solutions, prepare a stock in DMSO and dilute with buffer (e.g., 1:40 DMSO:PBS, pH 7.2), achieving ~0.025 mg/mL solubility. Avoid storing aqueous solutions beyond 24 hours to maintain stability. Use freshly prepared solutions for reproducibility .
Q. What pharmacological mechanisms underlie this compound’s effects in preclinical models?
Ipsapirone acts as a partial agonist at serotonin 5-HT1A receptors (Ki = 10 nM in hippocampal membranes), modulating serotonin release. Dose-dependent effects on dopamine are observed: low doses reduce extracellular dopamine in the nucleus accumbens, while higher doses (>0.1 mg/kg) increase striatal dopamine. These dual mechanisms are critical for its anxiolytic and antidepressant profiles in rodent models .
Q. What stability and storage conditions ensure experimental reproducibility?
Store this compound as a crystalline solid at -20°C, with stability ≥2 years. Avoid repeated freeze-thaw cycles. For long-term use, aliquot stock solutions and verify purity (≥98%) via UV/Vis (λmax: 236, 284 nm) before experiments .
Advanced Research Questions
Q. How can researchers address dose-dependent discrepancies in neurotransmitter release effects?
Conflicting data on dopamine modulation (e.g., nucleus accumbens vs. striatum) arise from dose thresholds and regional receptor density. Design dose-response studies with in vivo microdialysis to monitor real-time neurotransmitter levels across brain regions. Use statistical methods like ANOVA with post hoc tests (e.g., Tukey’s) after square root transformation to normalize locomotor activity data, as demonstrated in guinea-pig models .
Q. What experimental controls are critical for assessing specificity in receptor binding assays?
Include competitive binding assays with selective 5-HT1A antagonists (e.g., WAY-100635) to confirm target engagement. Validate nonspecific binding using excess cold ligand. Reference Ki values (e.g., 10 nM in hippocampal membranes) to contextualize affinity. For in vivo studies, pretreat animals with 5-HT depletion agents (e.g., PCPA) to isolate indirect serotonergic effects .
Q. How to differentiate direct vs. indirect 5-HT pathway effects in in vivo studies?
Combine region-specific injections (e.g., dorsal raphe nucleus) with systemic administration. Ipsapirone’s indirect action via 5-HT1A autoreceptors reduces serotonin release in the ventral hippocampus, while direct postsynaptic effects require higher doses. Use c-Fos immunostaining to map neuronal activation patterns and distinguish pathways .
Q. What statistical approaches are recommended for non-normal behavioral data?
Apply data transformations (e.g., square root for locomotor counts) to normalize distributions before parametric tests. For time-series behavioral data, use mixed-effects models to account for repeated measures. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance reproducibility .
Methodological Notes
- Contradiction Analysis : Conflicting dopamine release data (e.g., nucleus accumbens inhibition vs. striatal activation) highlight the need for brain-region-specific dosing and pharmacokinetic profiling. Use ex vivo HPLC to correlate tissue concentration with effect .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing solvent preparation, storage conditions, and statistical workflows in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
